molecular formula C16H17FN2O4 B2676474 N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide CAS No. 1396790-95-6

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide

Cat. No.: B2676474
CAS No.: 1396790-95-6
M. Wt: 320.32
InChI Key: LOSMRVLIGQJOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a high-purity oxalamide-based compound offered for research and development purposes. This chemical entity features a distinct molecular structure with a 3-fluoro-4-methylphenyl group and a 2-(furan-2-yl)-2-hydroxypropyl moiety, giving it specific properties for scientific investigation . It has a molecular formula of C16H17FN2O4 and a molecular weight of 320.32 g/mol . The compound is characterized by its high hydrogen bonding capacity, featuring three hydrogen bond donors and five hydrogen bond acceptors, which can influence its solubility and biomolecular interactions . Researchers can acquire this compound in various quantities to suit their experimental needs, with available options including 15mg, 25mg, and 30mg, among others . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-10-5-6-11(8-12(10)17)19-15(21)14(20)18-9-16(2,22)13-4-3-7-23-13/h3-8,22H,9H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSMRVLIGQJOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C)(C2=CC=CO2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3-fluoro-4-methylphenylamine: This intermediate can be synthesized through the nitration of 3-fluoro-4-methylbenzene, followed by reduction of the nitro group to an amine.

    Synthesis of 2-(furan-2-yl)-2-hydroxypropylamine: This intermediate can be prepared by the reaction of furfural with a suitable amine, followed by reduction.

    Formation of the oxalamide linkage: The final step involves the reaction of the two intermediates with oxalyl chloride to form the oxalamide linkage under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide linkage can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Antiviral Oxalamides

and describe oxalamide derivatives targeting HIV entry inhibition. Key comparisons:

Compound Name Substituents Yield (%) Activity (LC-MS/HPLC) Key Structural Features
N1-(3-fluoro-4-methylphenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl (38) Thiazol, piperidine, hydroxyethyl 47% m/z 435.24 (M+H+), HPLC 96.1% Heterocyclic thiazol enhances antiviral activity
Target Compound Furan, hydroxypropyl, fluorophenyl N/A N/A Furan may reduce metabolic stability vs. thiazol
  • Key Differences : The target compound replaces the thiazol and piperidine groups with furan and hydroxypropyl moieties. Thiazol rings are associated with improved antiviral activity due to sulfur-mediated interactions, whereas furan may offer distinct pharmacokinetic profiles .

Umami Flavoring Oxalamides

Compounds like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are approved flavor enhancers (FEMA 4233) .

Compound Name Substituents Regulatory Status NOEL (mg/kg/day)
S336 Dimethoxybenzyl, pyridyl-ethyl Approved globally 100
Target Compound Fluoromethylphenyl, furan-hydroxypropyl Undocumented N/A
  • However, hydroxypropyl could improve aqueous solubility .

Adamantane-Based Oxalamides

describes adamantyl-substituted oxalamides (e.g., N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide ) with high melting points (>210°C) and purity (>90%) .

Feature Adamantyl Oxalamides Target Compound
N1-Substituent Adamantyl (rigid, lipophilic) 3-Fluoro-4-methylphenyl
N2-Substituent Chlorobenzyloxy Furan-hydroxypropyl
Applications Undisclosed (likely pharmacological) Potential antiviral/flavor use
  • Functional Impact : Adamantyl groups enhance rigidity and membrane permeability, whereas the target compound’s fluorophenyl group balances polarity and stability .

Toxicological and Metabolic Considerations

highlights that oxalamide flavoring agents undergo hydrolysis, oxidation, and glucuronidation, with high-capacity metabolic pathways minimizing toxicity risks . For example:

  • N1-(2-methoxy-4-methylphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (NOEL = 100 mg/kg/day).

The target compound’s fluorine and furan groups may alter its metabolic fate compared to these analogs, necessitating specific toxicological studies.

Biological Activity

N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide is a synthetic organic compound notable for its oxalamide structure, which incorporates a fluorinated aromatic group and a furan moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C17H18FN2O4C_{17}H_{18}FN_2O_4, with a molecular weight of approximately 334.34 g/mol. The presence of the fluorine atom enhances its electronic properties, which may influence its biological interactions.

PropertyValue
Molecular FormulaC17H18FN2O4C_{17}H_{18}FN_2O_4
Molecular Weight334.34 g/mol
CAS Number1798540-22-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the oxalamide backbone : This is achieved by reacting oxalyl chloride with an appropriate amine.
  • Introduction of the 3-fluoro-4-methylphenyl group : This is done via nucleophilic substitution using a fluorinated aromatic compound.
  • Attachment of the furan-containing hydroxypropyl group : This step may require protection and deprotection strategies to ensure correct attachment.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing furan rings can demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.

Anticancer Activity

In vitro studies suggest that this compound may exhibit antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The compound's ability to induce apoptosis or inhibit cell cycle progression is under investigation, potentially linked to its interaction with specific cellular targets.

The biological activity of this compound is hypothesized to stem from its structural features:

  • Fluorine Atom : Enhances binding affinity to biological targets.
  • Furan Ring : Participates in π-π interactions, which are crucial for binding to proteins or enzymes.
  • Hydroxypropyl Group : Capable of forming hydrogen bonds, contributing to the overall stability and efficacy of the compound.

Case Studies

  • Antibacterial Efficacy : A study on similar oxalamides demonstrated effective inhibition against E. coli with MIC values ranging from 62.5 µg/mL to 78.12 µg/mL, suggesting potential for this compound in treating resistant bacterial infections.
  • Anticancer Properties : Research involving derivatives showed IC50 values indicating significant cytotoxicity against cancer cell lines, thus supporting further exploration into this compound's therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.